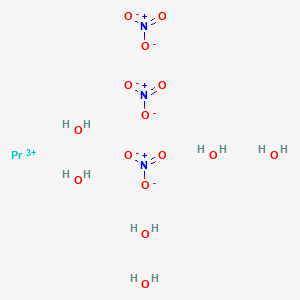
Dihydridotetrakis(triphenylphosphine)ruthenium(II)
Overview
Description
Dihydridotetrakis(triphenylphosphine)ruthenium(II), also known as Tetrakis(triphenylphosphine)ruthenium dihydride, is an inorganic catalyst . It has a molecular weight of 1156.26 .
Chemical Reactions Analysis
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst for several reactions including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions and conjugate additions, and transfer hydrogenation .Scientific Research Applications
Organic Synthesis
Dihydridotetrakis(triphenylphosphine)ruthenium(II) serves as a powerful catalyst in organic synthesis. It facilitates a variety of reactions including:
- Hydration of Nitriles : Converts nitriles into amides, which are valuable intermediates in pharmaceutical synthesis .
- Isomerization of Alkynes : Transforms terminal alkynes into internal alkynes, providing access to different molecular structures .
- Knoevenagel Reactions : Assists in the formation of carbon-carbon bonds, crucial for building complex organic molecules .
- Conjugate Additions : Enables the addition of nucleophiles to electron-deficient alkenes, a key step in the synthesis of many organic compounds .
- Transfer Hydrogenation : Offers a safer alternative to traditional hydrogenation methods by transferring hydrogen from a donor molecule .
Medicinal Chemistry
In medicinal chemistry, this catalyst is used to synthesize bioactive molecules. Its ability to promote bond-forming reactions under mild conditions is particularly beneficial for the preparation of delicate pharmaceuticals .
Materials Science
The compound finds applications in materials science, particularly in the development of new materials with unique properties. It can be used to synthesize polymers and materials that require precise molecular architecture .
Environmental Science
In environmental science, Dihydridotetrakis(triphenylphosphine)ruthenium(II) contributes to the creation of chemical processes that are more environmentally friendly. It is used in reactions that form less hazardous by-products and require milder reaction conditions .
Analytical Chemistry
This ruthenium complex is utilized in analytical chemistry as a catalyst for reactions that can be used to detect or quantify other substances. Its specificity and efficiency make it a valuable tool in various analytical applications .
Catalysis
The compound is extensively used in catalysis research to develop new catalytic processes. Its ability to catalyze a range of reactions makes it a subject of interest for improving industrial chemical processes .
Nanotechnology
In the field of nanotechnology, Dihydridotetrakis(triphenylphosphine)ruthenium(II) is explored for its potential in creating nanoscale materials. Its catalytic properties could be harnessed to control reactions at the nanometer scale .
Polymer Chemistry
Lastly, in polymer chemistry, it is employed to catalyze polymerization reactions, allowing for the production of polymers with specific characteristics. This is crucial for synthesizing high-performance materials for various applications .
Safety and Hazards
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.
Mode of Action
This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.
Biochemical Pathways
The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .
Result of Action
The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .
properties
IUPAC Name |
ruthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFOLJFUVTHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475128 | |
| Record name | ruthenium;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19529-00-1 | |
| Record name | ruthenium;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydridotetrakis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















